molecular formula C18H24N2O4 B5343934 2-[4-(carboxymethyl)benzyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid

2-[4-(carboxymethyl)benzyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No. B5343934
M. Wt: 332.4 g/mol
InChI Key: QVAXHFTULRQMMS-UHFFFAOYSA-N
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Description

2-[4-(carboxymethyl)benzyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid, commonly known as CDX-085, is a novel small molecule that has been recently developed for scientific research purposes. It belongs to the class of spirocyclic compounds and has shown promising results in various pre-clinical studies.

Mechanism of Action

The mechanism of action of CDX-085 is not fully understood yet. However, it is believed that CDX-085 exerts its effects through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. It also modulates the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
CDX-085 has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. It also has neuroprotective effects and can reduce the levels of neuroinflammatory markers. In inflammation, CDX-085 has been found to inhibit the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of CDX-085 is its high purity and reproducibility of synthesis. It also has low toxicity and can be easily dissolved in various solvents. However, one of the limitations of CDX-085 is its relatively low stability in aqueous solutions, which requires careful handling during experiments.

Future Directions

There are several future directions for CDX-085 research. One of the potential applications is in the treatment of cancer. CDX-085 can be further studied for its efficacy in various cancer models and can be used in combination with other chemotherapeutic agents. In neurodegenerative diseases, CDX-085 can be further studied for its potential in the treatment of Alzheimer's and Parkinson's diseases. In inflammation, CDX-085 can be further studied for its potential in the treatment of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Conclusion:
In conclusion, CDX-085 is a novel small molecule that has shown promising results in various pre-clinical studies. It has potential applications in cancer research, neurodegenerative diseases, and inflammation. CDX-085 exerts its effects through the inhibition of various signaling pathways and modulates the expression of various genes involved in cell proliferation, apoptosis, and inflammation. CDX-085 has several advantages, including high purity and reproducibility of synthesis, low toxicity, and easy solubility. However, it also has limitations, including low stability in aqueous solutions. There are several future directions for CDX-085 research, including its potential applications in cancer, neurodegenerative diseases, and inflammation.

Synthesis Methods

The synthesis method of CDX-085 involves a multistep reaction sequence starting with the reaction of 4-(carboxymethyl)benzaldehyde with 1,2-diaminocyclohexane. The resulting intermediate is then reacted with ethyl chloroformate to form the final product, CDX-085. The yield of the final product is around 40% with a purity of more than 95%. The synthesis method has been optimized to ensure reproducibility and scalability for large-scale production.

Scientific Research Applications

CDX-085 has been extensively studied for its potential applications in various scientific research fields. It has shown promising results in cancer research, neurodegenerative diseases, and inflammation. In cancer research, CDX-085 has been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. It has also been shown to induce apoptosis and inhibit angiogenesis in cancer cells.
In neurodegenerative diseases, CDX-085 has been found to have neuroprotective effects and can reduce the levels of neuroinflammatory markers. It has also shown potential in the treatment of Alzheimer's and Parkinson's diseases. In inflammation, CDX-085 has been found to inhibit the production of pro-inflammatory cytokines and chemokines.

properties

IUPAC Name

2-[[4-(carboxymethyl)phenyl]methyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c21-16(22)9-13-1-3-14(4-2-13)11-20-12-18(5-7-19-8-6-18)10-15(20)17(23)24/h1-4,15,19H,5-12H2,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVAXHFTULRQMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(N(C2)CC3=CC=C(C=C3)CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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